molecular formula C12H9N3O4S B12567760 3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 192513-24-9

3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B12567760
CAS No.: 192513-24-9
M. Wt: 291.28 g/mol
InChI Key: ALTXHXXYANUBAQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a nitrothiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often conducted at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products

    Oxidation: Formation of 3-oxo-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one.

    Reduction: Formation of 3-hydroxy-2-(5-aminothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitrothiophen-2-yl)-4(3H)-quinazolinone: Lacks the hydroxyl group at the 3-position.

    3-Hydroxy-2-(5-aminothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one: Contains an amino group instead of a nitro group.

    3-Hydroxy-2-(5-bromothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one: Contains a bromine atom instead of a nitro group.

Uniqueness

3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both a hydroxyl group and a nitrothiophene substituent. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

192513-24-9

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

3-hydroxy-2-(5-nitrothiophen-2-yl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C12H9N3O4S/c16-12-7-3-1-2-4-8(7)13-11(14(12)17)9-5-6-10(20-9)15(18)19/h1-6,11,13,17H

InChI Key

ALTXHXXYANUBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(S3)[N+](=O)[O-])O

Origin of Product

United States

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